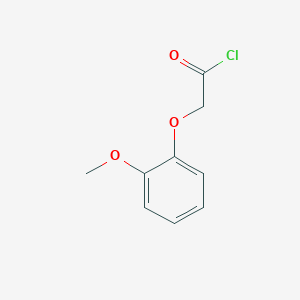

(2-Methoxy-phenoxy)-acetyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2-Methoxy-phenoxy)-acetyl chloride is a useful research compound. Its molecular formula is C9H9ClO3 and its molecular weight is 200.62 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(2-Methoxy-phenoxy)-acetyl chloride, with the molecular formula C9H9ClO3, is a compound of interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, cytotoxicity, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methoxyphenol with acetyl chloride under controlled conditions. This reaction can be optimized by varying the reaction time, temperature, and the presence of catalysts to enhance yield and purity.

Anticonvulsant Activity

Recent studies have indicated that derivatives of phenoxy compounds exhibit significant anticonvulsant properties. For instance, compounds similar to this compound have shown promising results in animal models for seizure control. Research by Torregrosa et al. demonstrated that certain phenoxybenzyl derivatives exhibited high protective indices, comparable to established antiseizure medications when tested in maximal electroshock seizure models .

Cytotoxicity

Cytotoxicity assays are crucial for evaluating the safety and efficacy of new compounds. The MTT assay is commonly employed to assess cell viability in response to this compound. In vitro studies have revealed varying degrees of cytotoxic effects against several cancer cell lines, including breast (MCF-7), prostate (PC-3), and colon (Caco-2) cancer cells. For example, one study indicated that related phenoxy compounds showed IC50 values ranging from 8.88 µM to 26.97 µM against different cancer cell lines .

The mechanisms underlying the biological activities of this compound involve interactions with various cellular targets:

- Enzyme Inhibition : Some derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmitter regulation .

- Cell Cycle Arrest : Studies indicate that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis. This is assessed through flow cytometry and colony-forming assays .

Study 1: Anticonvulsant Properties

In a controlled study involving animal models, a series of this compound derivatives were tested for their anticonvulsant activity. The results showed that specific substitutions on the phenyl ring significantly enhanced anticonvulsant effects, with some compounds achieving over 90% seizure protection at therapeutic doses .

Study 2: Cytotoxic Effects on Cancer Cell Lines

A comprehensive evaluation of cytotoxicity was performed using various human cancer cell lines. The study found that compounds derived from this compound exhibited selective cytotoxicity, particularly against MCF-7 cells with an IC50 value of approximately 86 µM. The findings suggest a potential application in targeted cancer therapies .

Table 1: Biological Activity Summary of this compound Derivatives

| Compound | Activity Type | IC50 Value (µM) | Notes |

|---|---|---|---|

| Compound A | Anticonvulsant | 15 | High protective index compared to controls |

| Compound B | Cytotoxicity | 8.88 | Effective against MCF-7 cells |

| Compound C | Enzyme Inhibition | 9.53 | Strong AChE inhibitor |

Table 2: Assay Methods for Evaluating Biological Activity

| Assay Type | Purpose | Advantages |

|---|---|---|

| MTT Assay | Cytotoxicity assessment | Cost-effective and reproducible |

| Patch-Clamp Electrophysiology | Anticonvulsant activity evaluation | Direct measurement of ion channel activity |

| Flow Cytometry | Cell cycle analysis | High-throughput capability |

科学的研究の応用

Synthesis of Pharmaceutical Compounds

(2-Methoxy-phenoxy)-acetyl chloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is frequently utilized in the preparation of phenoxy-acetic acid derivatives, which exhibit significant biological activity. These derivatives can function as anti-inflammatory agents, analgesics, and central nervous system modulators .

Case Studies:

- Anti-inflammatory Agents: Research has demonstrated that derivatives of this compound can be synthesized to yield compounds with anti-inflammatory properties. For instance, the conversion of this compound into various amides and esters has led to the discovery of new therapeutic agents targeting inflammation pathways .

- CNS Modulators: Compounds derived from this compound have shown potential in modulating the central nervous system, indicating their possible use in treating neurological disorders .

Synthetic Methodologies

The compound is also employed in innovative synthetic strategies to create more complex organic molecules. The versatility of this compound allows it to participate in various reactions, including acylation and esterification processes.

Key Synthetic Reactions:

- Acylation Reactions: this compound can be used to acylate amines and alcohols, leading to the formation of amides and esters. This property is crucial for developing new chemical entities with desired pharmacological profiles .

- Esterification Processes: The compound facilitates the formation of esters from carboxylic acids and alcohols, expanding the range of available derivatives for biological testing .

Recent studies have highlighted the biological activities associated with this compound derivatives, emphasizing their potential therapeutic applications.

Therapeutic Insights:

- Antiviral Properties: Some derivatives have been investigated for their antiviral activity, particularly against HIV and other viral pathogens. The ProTide approach has been applied to enhance their efficacy as antiviral agents .

- Cancer Research: Compounds derived from this compound have been explored for their role in targeting cyclooxygenase-2 (COX-2), an enzyme implicated in various cancers. Radiotracer candidates synthesized from this compound are being evaluated for imaging COX-2 expression in tumors .

Data Table: Applications Overview

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for drug development | Anti-inflammatory agents, CNS modulators |

| Synthetic Methodologies | Used in acylation and esterification | Formation of amides and esters |

| Biological Activity | Potential antiviral and anticancer properties | Targeting COX-2 in cancer research |

特性

IUPAC Name |

2-(2-methoxyphenoxy)acetyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-12-7-4-2-3-5-8(7)13-6-9(10)11/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVRTVRGLRSWEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389580 |

Source

|

| Record name | (2-Methoxy-phenoxy)-acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40926-73-6 |

Source

|

| Record name | (2-Methoxy-phenoxy)-acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。